4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a benzamide derivative featuring a pyridinyl-substituted pyrazole moiety linked via an ethyl chain to an ethoxy-substituted benzamide core. This structure combines a heteroaromatic pyrazole ring (with a pyridin-3-yl group at position 4) and a benzamide group modified with an ethoxy substituent at position 3.
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-18-7-5-15(6-8-18)19(24)21-10-11-23-14-17(13-22-23)16-4-3-9-20-12-16/h3-9,12-14H,2,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAECYAOSNHALTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is the chemokine (C-X-C motif) receptor 3 (CXCR3). This receptor plays a crucial role in the immune response, particularly in the migration and activation of immune cells.
Mode of Action
This compound acts as a potent and selective antagonist of CXCR3. By binding to this receptor, it prevents the interaction of the receptor with its natural ligands, thereby inhibiting the downstream signaling pathways that lead to immune cell activation and migration.
Biochemical Pathways
The action of this compound affects the CXCR3 signaling pathway. This pathway is involved in various immune responses, including the recruitment of immune cells to sites of inflammation. By inhibiting CXCR3, the compound can modulate these immune responses.
Pharmacokinetics
The pharmacokinetics of this compound are dose- and time-dependent. The compound is metabolized by CYP3A, resulting in the formation of two primary metabolites. These metabolites, in turn, undergo further metabolism by CYP3A. This biotransformation process impacts the bioavailability of the compound.
Result of Action
The antagonistic action of this compound on CXCR3 leads to a modulation of the immune response. Specifically, it can inhibit the migration and activation of immune cells, potentially reducing inflammation and other immune-related symptoms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that induce or inhibit CYP3A can affect the metabolism and hence the pharmacokinetics of the compound. Furthermore, factors such as pH and temperature can impact the stability of the compound.
Comparison with Similar Compounds
Structural Analogues with Pyrazole Moieties
Pyrazole-containing benzamides are widely studied for their pharmacological versatility. Key analogues include:
- N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide (): This compound replaces the pyridin-3-yl-pyrazole in the target molecule with a pyridazinyl ring and dimethylpyrazole.
- 4-(Bromomethyl)-N-(2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (): A bromomethyl substituent on the benzamide and a formyl group on the pyrazole distinguish this compound. The bromine enhances electrophilicity, enabling covalent interactions with nucleophilic residues in enzyme active sites, unlike the non-reactive ethoxy group in the target compound .
Table 1: Structural Comparison of Pyrazole-Containing Analogues
*Calculated based on formula.
Benzamide Derivatives with Ethoxy Groups
Ethoxy-substituted benzamides are explored for their balance of lipophilicity and solubility. Notable examples include:
- BJ13590 (): 4-ethoxy-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3,5-dimethylbenzene-1-sulfonamide. Unlike the target compound, this features a sulfonamide group and a furan ring.
- 832674-14-3 (): N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. This compound substitutes the pyrazole with a benzothiazole ring and introduces a fluorinated alkoxy chain, likely improving metabolic stability and blood-brain barrier penetration compared to the target’s pyridinyl-pyrazole .
Table 2: Ethoxy-Substituted Benzamide Analogues
| Compound Name/ID | Molecular Weight | Key Substituents | Pharmacological Implications |
|---|---|---|---|
| Target Compound | ~404.44 | Pyridinyl-pyrazole | Potential kinase/viral target engagement |
| BJ13590 | 389.47 | Sulfonamide, furan | Enhanced solubility; possible protease inhibition |
| 832674-14-3 | N/A | Benzothiazole, tetrafluoropropoxy | Improved metabolic stability |
Pharmacological Activity Comparisons
- Antiviral Candidates (): Compounds like N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide (127) demonstrate high binding energies to SARS-CoV-2 targets. The target compound’s ethoxy group may confer similar hydrophobicity, but its pyridinyl-pyrazole system could limit protease affinity compared to thiophene-containing analogues .
- Kinase Inhibitors (): Derivatives such as 4-(((2-Aminoethyl)amino)methyl)-N-(2-(3-phenyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-pyrazol-1-yl)ethyl)benzamide (3) are designed to inhibit Plk1.
Patent Landscape and Structural Variations
The European Patent EP 3 532 474 B1 () discloses benzamide derivatives with cyclohexylethoxy and fluoro substituents, e.g., 2-[(1S)-1-cyclohexyléthoxy]-5-fluoro-N-(1-méthyl-1H-pyrazol-5-yl)benzamide. These compounds emphasize bulky alkoxy groups and fluorine atoms for enhanced target affinity and pharmacokinetics. The target compound’s smaller ethoxy group and pyridinyl ring may reduce steric hindrance, favoring interactions with shallower binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
